molecular formula C16H18N2O3S B6067419 N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide

N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide

Cat. No. B6067419
M. Wt: 318.4 g/mol
InChI Key: GKUVOXMHUNUKFX-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as NS-398 and is known for its anti-inflammatory and analgesic properties. NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.

Mechanism of Action

NS-398 selectively inhibits N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By blocking the production of prostaglandins, NS-398 reduces inflammation and pain. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, NS-398 selectively inhibits N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, thereby reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects
NS-398 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, NS-398 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This property may be useful in the treatment of cancer, as tumors require a blood supply to grow and spread. NS-398 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

NS-398 has several advantages for use in laboratory experiments. It is a selective inhibitor of N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, which makes it useful for studying the role of N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide in various biological processes. In addition, NS-398 has a relatively long half-life, which allows for sustained inhibition of N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide. However, NS-398 has some limitations as well. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on NS-398. One area of interest is the development of new N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide inhibitors that are more potent and selective than NS-398. Another area of interest is the use of NS-398 in combination with other drugs to enhance its therapeutic effects. Finally, NS-398 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where oxidative stress plays a key role in disease progression.

Synthesis Methods

NS-398 can be synthesized using a multistep process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-phenylbutyric acid, followed by reduction of the nitro group to an amino group using tin(II) chloride. The resulting amino compound is then reacted with N-chlorosuccinimide to obtain the final product, NS-398.

Scientific Research Applications

NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-tumor effects in several types of cancer, including breast cancer, colon cancer, and lung cancer. In addition, NS-398 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

IUPAC Name

2-phenyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-15(12-6-4-3-5-7-12)16(19)18-13-8-10-14(11-9-13)22(17,20)21/h3-11,15H,2H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUVOXMHUNUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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